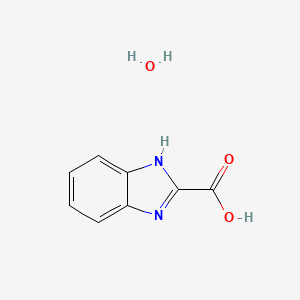

1H-Benzimidazole-2-carboxylic acid hydrate

Vue d'ensemble

Description

1H-Benzimidazole-2-carboxylic acid hydrate is a heterocyclic compound with significant importance in various scientific fields. It is a derivative of benzimidazole, a structure known for its wide range of biological activities. The compound’s molecular formula is C8H6N2O2·H2O, and it is often used in research due to its versatile chemical properties .

Analyse Biochimique

Biochemical Properties

1H-Benzimidazole-2-carboxylic acid hydrate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a potential inhibitor of protein interacting with never in mitosis A-1 (Pin1), a peptidyl-prolyl cis/trans isomerase involved in cell cycle regulation . The compound’s interaction with Pin1 involves binding to the enzyme’s active site, thereby inhibiting its isomerase activity. Additionally, this compound has shown potential in modulating the activity of other enzymes, such as kinases and phosphatases, through similar binding interactions.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . By affecting this pathway, this compound can alter the expression of genes involved in these processes, leading to changes in cell function and behavior. Additionally, the compound has been shown to impact cellular metabolism by influencing the activity of key metabolic enzymes, thereby altering the levels of various metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, its binding to Pin1 results in the inhibition of the enzyme’s isomerase activity, which in turn affects the phosphorylation status of various substrates involved in cell cycle regulation . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to gradual degradation . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and modulation of immune responses . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, it can affect the levels of specific metabolites, such as glucose and lactate, by altering the activity of enzymes responsible for their synthesis and degradation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through the recognition of targeting sequences by cellular transport machinery . These localization patterns can influence the compound’s activity and function, as its interactions with biomolecules are often compartment-specific.

Méthodes De Préparation

The synthesis of 1H-Benzimidazole-2-carboxylic acid hydrate can be achieved through several methods. One common synthetic route involves the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions . Another method includes the reaction of o-phenylenediamine with carboxylic acids in the presence of dehydrating agents . Industrial production often employs these methods due to their efficiency and yield.

Analyse Des Réactions Chimiques

1H-Benzimidazole-2-carboxylic acid hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the benzimidazole ring, leading to the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The major products formed from these reactions are various benzimidazole derivatives with altered functional groups .

Applications De Recherche Scientifique

1H-Benzimidazole-2-carboxylic acid hydrate has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is studied for its potential antimicrobial and antiviral properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1H-Benzimidazole-2-carboxylic acid hydrate involves its interaction with various molecular targets. It can bind to DNA, inhibiting its replication and transcription processes . Additionally, the compound can interfere with enzyme activity, disrupting metabolic pathways essential for cell survival . These interactions make it a valuable compound in developing new drugs and therapeutic agents.

Comparaison Avec Des Composés Similaires

1H-Benzimidazole-2-carboxylic acid hydrate is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:

2-Aminobenzimidazole: Known for its antimicrobial properties.

5,6-Dimethylbenzimidazole: An integral part of vitamin B12.

1H-Benzimidazole-2-carbaldehyde: Used in various organic synthesis reactions.

These compounds share the benzimidazole core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.

Activité Biologique

1H-Benzimidazole-2-carboxylic acid hydrate (C8H8N2O3·H2O) is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antioxidant, and antimicrobial properties, supported by relevant case studies and research findings.

Structure and Properties

This compound exists in a zwitterionic form, which enhances its solubility and biological activity. The compound has been studied for its interaction with various biological targets, particularly in cancer therapy and antioxidant applications.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1H-benzimidazole-2-carboxylic acid exhibit significant anticancer properties.

Key Findings:

- Cytotoxicity: The compound has shown marked cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and AR-230 (chronic myeloid leukemia). In vitro studies reported IC50 values comparable to established chemotherapeutics like podophyllotoxin .

- Mechanism of Action: The mechanism involves the inhibition of tubulin polymerization, crucial for cancer cell division. Molecular docking studies suggest that these compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics .

Table 1: Cytotoxicity Data of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 1a | MCF-7 | 5.0 | 10 |

| 1b | AR-230 | 4.5 | 12 |

| Podophyllotoxin | MCF-7 | 4.8 | - |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays.

Key Findings:

- Scavenging Activity: The compound exhibits moderate to high radical scavenging activities against stable free radicals like DPPH and ABTS. The presence of hydroxyl and methoxy groups in the structure enhances its antioxidant capacity .

Table 2: Antioxidant Activity of Benzimidazole Derivatives

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 1a | 75 | 70 |

| 1b | 80 | 78 |

| Quercetin | 90 | 85 |

Antimicrobial Activity

Benzimidazole derivatives have also shown promising antimicrobial properties.

Key Findings:

- Broad-spectrum Activity: Compounds derived from benzimidazole have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing efficacy comparable to standard antibiotics .

Table 3: Antimicrobial Activity Against Selected Pathogens

| Compound | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| 1a | Staphylococcus aureus | 15 |

| 1b | Escherichia coli | 18 |

| Ciprofloxacin | Staphylococcus aureus | 20 |

Case Studies

Several studies have highlighted the potential of benzimidazole derivatives in clinical applications:

- Study on Tubulin Polymerization: A study evaluated the effects of various benzimidazole derivatives on tubulin polymerization in vitro, revealing that these compounds significantly elongate the nucleation phase, thereby inhibiting polymerization effectively .

- Antioxidant Mechanisms: Research indicated that the antioxidant mechanisms involve multiple pathways, allowing these compounds to scavenge various free radicals efficiently .

Propriétés

IUPAC Name |

1H-benzimidazole-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.H2O/c11-8(12)7-9-5-3-1-2-4-6(5)10-7;/h1-4H,(H,9,10)(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHUUYLPOCNBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594466 | |

| Record name | 1H-Benzimidazole-2-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849776-47-2 | |

| Record name | 1H-Benzimidazole-2-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzimidazole-2-carboxylic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.